2-Fluoro-5-iodo-benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-iodobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKECFWOROKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of 2 Fluoro 5 Iodo Benzamidine
2-Fluoro-5-iodo-benzamidine is a disubstituted aromatic compound that combines the unique electronic features of a fluorine atom with the synthetic versatility of an iodine atom on a benzamidine (B55565) scaffold. Its specific properties are cataloged below.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 2-Fluoro-5-iodobenzimidamide |
| Molecular Formula | C₇H₆FIN₂ |
| Molecular Weight | 264.04 g/mol |
| CAS Number | 1260813-58-8 |
Data sourced from publicly available chemical databases. bldpharm.comchemsrc.com
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanisms Involving Amidine Functionality
The amidine group (-C(=NH)NH2) is the primary site of reactivity in 2-Fluoro-5-iodo-benzamidine, participating in a variety of chemical transformations. Its reactivity is characterized by the nucleophilic nature of the nitrogen atoms and the susceptibility of the carbon-nitrogen double bond to addition and cleavage reactions.
Nucleophilic Reactivity of the Amidine Group
The amidine functional group possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the amidine group to react with a variety of electrophiles. For instance, benzamidines can react with acylhydrazines to form intermediate acylamidrazones, which can then undergo thermal cyclization to produce 1,2,4-triazoles. scispace.com The rate of these reactions can be influenced by the substituents on the benzamidine (B55565) ring. Electron-donating groups tend to accelerate reactions by increasing the electron density on the amidine nitrogens, making them more nucleophilic. nih.gov Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. nih.gov
The high basicity of the amidine group means it is typically protonated under physiological conditions, forming an amidinium ion. anu.edu.au This protonation can impact its reactivity and bioavailability. anu.edu.au The nucleophilic character of amidines is also central to their use in the synthesis of various heterocyclic compounds, such as imidazoles and quinazolines. researchgate.nettandfonline.com
Oxidative Cleavage Reactions and Amide Formation
The amidine moiety can undergo oxidative cleavage, leading to the formation of amides. This transformation is particularly relevant in the context of drug metabolism and synthetic chemistry. For example, the hydrolysis of benzamidinium compounds in aqueous base at room temperature can yield the corresponding primary amide. anu.edu.au The rate of this hydrolysis is pH-dependent, being faster at higher pH values. anu.edu.au
Iodine-promoted reactions can also facilitate the oxidative cleavage of related nitrogen-containing heterocycles, ultimately leading to amide bond formation. nih.govrsc.org In some instances, this process involves a radical-mediated pathway followed by a Baeyer-Villiger-type oxidation. nih.govrsc.org The presence of an oxidant is often crucial for these transformations to proceed efficiently. rsc.org For instance, the oxidation of certain compounds with iodosylbenzene can lead to the formation of amides through oxidative Grob fragmentation. nih.gov
Influence of Halogen Substituents on Reaction Pathways
The fluorine and iodine atoms on the benzene (B151609) ring of this compound exert significant influence on its reactivity. These halogens affect the electron distribution within the molecule and can participate directly in certain reaction mechanisms.
Role of Fluorine in Directing Reactivity
The fluorine atom at the ortho position of the benzamidine group is a strongly electronegative, deactivating group. libretexts.orggovtpgcdatia.ac.in It withdraws electron density from the aromatic ring through its inductive effect (-I effect), which is stronger than its electron-donating resonance effect (+R effect). govtpgcdatia.ac.in This deactivation generally makes the aromatic ring less susceptible to electrophilic substitution. libretexts.org
However, the fluorine atom's influence extends beyond simple deactivation. In nucleophilic aromatic substitution reactions, a fluorine substituent can be a good leaving group, although its stability can sometimes be poor, affecting reaction yields. acs.org The presence of fluorine can also influence the regioselectivity of reactions. For example, in the synthesis of fluorinated pyrimidines, the fluorine atom directs the cyclization process. nih.gov Furthermore, the carbon-fluorine bond can affect the reactivity of adjacent functional groups. dur.ac.uk
The electronic properties imparted by fluorine are often exploited in medicinal chemistry to modulate a compound's metabolic stability, pKa, and lipophilicity. dur.ac.ukodmu.edu.ua
Hypervalent Iodine Chemistry in Organic Transformations
The iodine atom at the para position of the benzamidine group opens up the possibility of engaging in hypervalent iodine chemistry. Aryl iodides can be oxidized to form stable and reactive hypervalent iodine(III) and iodine(V) species. nih.gov These hypervalent iodine reagents, such as (dichloroiodo)arenes and iodosylarenes, are versatile oxidants and electrophilic agents used in a wide range of organic transformations. nih.govresearchgate.net
For instance, (dichloroiodo)arenes can be prepared by the direct chlorination of iodoarenes and are used for the oxidation of alcohols to carbonyl compounds. nih.gov Hypervalent iodine compounds can also be used to introduce other functional groups. For example, the reaction of alkenes with certain hypervalent iodine reagents can lead to iodo-oxyimidation, where an iodine atom and an oxyimide group are added across the double bond. beilstein-journals.org The iodine atom in the resulting product can then serve as a versatile leaving group for further transformations. beilstein-journals.org The development of catalytic systems involving hypervalent iodine is an active area of research, aiming to create more sustainable and efficient synthetic methods. researchgate.netbeilstein-journals.org
Theoretical Studies on Reaction Barriers and Transition States
Computational chemistry provides valuable insights into the mechanisms of reactions involving compounds like this compound. Theoretical studies, including density functional theory (DFT) and ab initio molecular orbital (MO) calculations, can be used to model reaction pathways, calculate energy barriers, and characterize the structures of transition states. nih.govarkat-usa.org
For example, quantum chemistry calculations combined with kinetic modeling have been used to understand the hydrolysis of benzamidiniums. anu.edu.au These studies revealed that the dominant pathway involves the attack of a hydroxide (B78521) ion on the neutral benzamidine, and they successfully reproduced the experimentally observed pH-dependent reaction rates. anu.edu.au
Theoretical investigations have also been applied to understand the reactivity of hypervalent iodine compounds. nih.gov For instance, computational studies on the reactions of vinyliodonium ions with nucleophiles have elucidated the relative barriers for different reaction pathways, such as S_N2, ligand-coupling substitution, and β-elimination. nih.gov Such studies help in predicting the outcome and regioselectivity of reactions. nih.gov Similarly, DFT calculations have been employed to analyze the chemoselectivity of nucleophilic aromatic substitution reactions on halogenated triazines, providing a rationale for the observed product distributions. acs.org
Advanced Structural Analysis and Conformational Research
X-ray Crystallography of Halogenated Phenyl Benzamidines
X-ray crystallography is a premier technique for determining the precise arrangement of atoms within a crystal. Studies on halogenated N-aryl benzamidines provide a framework for understanding the structural characteristics of 2-Fluoro-5-iodo-benzamidine. rsc.orgresearchgate.net These analyses are crucial for elucidating the compound's solid-state conformation and the packing of its molecules.
While specific torsion angle data for this compound is not available in the provided search results, the table below presents representative torsion angles from a related halogenated benzamidine (B55565) to illustrate the concept. Torsion angles are defined by a sequence of four bonded atoms. For a benzamidine structure, relevant torsions would involve the bonds connecting the two aromatic rings and the amidine group.
Table 1: Representative Torsion Angles in a Halogenated Benzamidine Derivative (Note: This data is illustrative and based on general findings for related compounds, not specifically this compound)
| Torsion Angle Definition | Angle (°) | Conformation Descriptor |
|---|---|---|
| Ring A - C - N - Ring B | 56.6 | Anticlinal |
| C - N - C - C (within Ring B) | 125.4 | Anticlinal |
Data compiled based on descriptions of torsion angle analysis in related structures. rsc.orgwikipedia.org
The stability of a crystal lattice is heavily dependent on a network of intermolecular interactions. In fluorinated and iodinated benzamidines, a variety of weak and rare non-covalent interactions are pivotal. rsc.orgrsc.org
N-H…F Interactions: The presence of a fluorine atom allows for the formation of N-H…F hydrogen bonds. Though considered weak, these interactions can play a significant role in the crystal packing of fluorinated benzamidines. rsc.orgrsc.org The attractive nature of these bonds helps to stabilize the supramolecular structure. rsc.org
N-H…π Interactions: This type of hydrogen bond involves the interaction of an N-H group with the electron cloud of an aromatic π-system. Studies have shown that N-H…π interactions are important in generating molecular chains and contribute to the isostructurality observed in some fluorinated phenyl benzamidines. rsc.org
The crystal packing in related compounds like N-chloro-N′-(p-fluorophenyl)-benzamidine is stabilized by a combination of NH⋯N hydrogen bonds and CH⋯π interactions, which highlights the cooperative nature of these forces in building the crystal structure. researchgate.netresearchgate.net
Isostructurality Phenomena in Substituted Benzamidines
Isostructurality is a phenomenon where different chemical compounds crystallize in the same or very similar structures. mdpi.com This concept is of great interest in crystal engineering as it provides insights into how molecular shape and intermolecular interactions guide the formation of crystal lattices. acs.org
To quantitatively assess the degree of similarity between crystal structures, the XPac method is often employed. rsc.org This analysis calculates a dissimilarity index, where a low value indicates a high degree of structural similarity. For example, studies on pairs of isomeric fluorinated phenyl benzamidines have shown dissimilarity indices as low as 2.1, confirming three-dimensional (3D) isostructurality. rsc.org This quantitative approach allows for a precise comparison of supramolecular constructs, moving beyond qualitative descriptions. acs.orgacs.org
Spectroscopic Characterization for Structural Elucidation (General Methods)
While X-ray crystallography provides the definitive solid-state structure, various spectroscopic methods are essential for confirming the identity and elucidating the structure of compounds like this compound in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are fundamental techniques. 1H and 13C NMR provide information about the carbon-hydrogen framework of the molecule. researchgate.net For a fluoro-substituted compound, 19F NMR is particularly informative, as the chemical shift is highly sensitive to the electronic environment of the fluorine atom. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound, characteristic absorption bands for N-H, C=N, and C-F bonds would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound, confirming its chemical composition. rsc.org
These spectroscopic methods, used in conjunction, provide comprehensive data for structural verification before proceeding to more advanced solid-state analysis like X-ray crystallography.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Molecular Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific, published DFT studies focusing exclusively on 2-Fluoro-5-iodo-benzamidine are not prominent in the literature, the principles and outcomes of DFT analyses on analogous substituted benzamides and halobenzenes provide a strong basis for predicting its characteristics.
DFT calculations are instrumental in predicting the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For this compound, key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential can be determined.
The presence of a fluorine atom at the ortho-position and an iodine atom at the meta-position significantly influences the electronic landscape of the benzene (B151609) ring. Fluorine is highly electronegative, acting as an electron-withdrawing group via the inductive effect. Iodine is less electronegative but is highly polarizable. These substitutions modulate the electron density on the aromatic ring and the attached benzamidine (B55565) moiety.
Table 1: Representative Electronic Properties and Reactivity Descriptors Calculated by DFT for a Substituted Benzamidine Scaffold (Note: These are illustrative values based on typical DFT calculations for similar molecules and not specific experimental or calculated data for this compound.)
| Property | Symbol | Typical Calculated Value Range | Significance |
| Highest Occupied MO Energy | EHOMO | -6.0 to -7.5 eV | Relates to the ability to donate electrons; higher energy means better donor. |
| Lowest Unoccupied MO Energy | ELUMO | -1.0 to -2.5 eV | Relates to the ability to accept electrons; lower energy means better acceptor. |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 eV | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. |
| Chemical Hardness | η | 2.0 to 2.75 eV | Measures resistance to change in electron distribution. |
| Electronegativity | χ | 3.5 to 5.0 eV | Measures the power of a molecule to attract electrons. |
| Dipole Moment | μ | 2.0 to 4.5 Debye | Indicates the overall polarity of the molecule. |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. For this compound, a key degree of freedom is the rotation around the single bond connecting the benzamidine group to the aromatic ring (the C-C torsion angle).
Computational studies on structurally related 2-fluorobenzamides have shown that steric hindrance from the ortho-substituent forces the amide group to be non-planar with respect to the aromatic ring. nih.gov In the case of 2,6-difluorobenzamide, the lowest energy conformations are found when the amide group is twisted by approximately 27 degrees from the plane of the ring. nih.gov This twisting is a compromise between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion between the ortho-fluorine and the amidine group. A similar effect would be expected for this compound, leading to a non-planar ground state conformation. The energy landscape would likely show two equivalent energy minima corresponding to positive and negative values of the torsion angle, separated by a rotational energy barrier that passes through a higher-energy planar conformation.
Molecular Dynamics Simulations (General Application)
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While MD simulations specific to this compound are not available, the technique is widely applied to its parent compound, benzamidine, and its derivatives, particularly to study their interactions with biological targets like enzymes. mdpi.com
A classic and extensively studied example is the binding of benzamidine to the enzyme β-trypsin. nih.gov MD simulations have been used to reconstruct the entire binding process, from the ligand diffusing in the solvent to its final position in the enzyme's active site. nih.gov These simulations can reveal:
Binding Pathways: Rather than a direct entry, ligands like benzamidine may first interact with the protein surface and then "roll" or slide into the binding pocket through a series of intermediate states. nih.gov
Conformational Changes: MD can show how the protein and ligand adapt their conformations upon binding to achieve an optimal fit.
Binding Free Energy: Advanced MD techniques can be used to calculate the free energy of binding, providing a theoretical estimate of the ligand's affinity for its target that can be compared with experimental values. researchgate.net
Role of Water: Simulations explicitly model the role of water molecules, which can be crucial in mediating protein-ligand interactions.
By applying this methodology, one could simulate this compound with a potential protein target to understand its dynamic binding mode, the stability of the resulting complex, and the specific interactions formed by its fluoro and iodo substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling (General Application)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model allows for the prediction of the activity of new, un-synthesized molecules.
For a series of benzamidine derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties. The model then uses statistical methods, such as multiple linear regression, to correlate these descriptors with the experimentally measured biological activity (e.g., enzyme inhibition constant, IC50).
Table 2: Common Classes of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Coded |
| Electronic | LUMO/HOMO energies, Mulliken charges, Dipole moment | Electron distribution, reactivity, polarity |
| Steric | Molecular weight, Molar volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity and solubility characteristics |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching within the molecule |
A resulting QSAR model might take a form like:
Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...
Studies on other classes of inhibitors have shown that properties like the partition coefficient (ALogP), polar surface area, and LUMO energy can be critical for activity. mdpi.com For this compound, descriptors accounting for its specific halogen substituents would be important. Such a model could predict its activity and guide the design of new analogs with potentially improved potency. frontiersin.org
Chemical Transformations and Derivatization Pathways
Functional Group Interconversions on the Benzamidine (B55565) Scaffold
The amidine functional group is a versatile moiety that can be transformed into several other nitrogen-containing heterocycles. These reactions typically involve condensation with bifunctional reagents. For instance, substituted benzamidines can react with β-dicarbonyl compounds to form pyrimidine (B1678525) rings, or with α-haloketones to yield imidazole (B134444) derivatives. While specific studies on 2-Fluoro-5-iodo-benzamidine are not extensively documented, the general reactivity of the benzamidine group suggests its potential to be converted into other important chemical structures.
Furthermore, the nitrogen atoms of the amidine group can be substituted, leading to the formation of N-substituted or N,N'-disubstituted benzamidine derivatives. This can be achieved through reactions with alkylating or acylating agents, allowing for the fine-tuning of the molecule's steric and electronic properties.
Derivatization for Analytical and Research Purposes
Modifying this compound is essential for enhancing its detectability in various analytical techniques and for creating tools for chemical biology research.
For sensitive detection in High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection (FLD), derivatization is often necessary. The primary amino group of the benzamidine moiety is a prime target for labeling with fluorescent tags. Reagents such as dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA) are commonly used to introduce a fluorophore onto primary amines. The reaction with OPA, for example, proceeds rapidly in the presence of a thiol to yield a highly fluorescent isoindole product, which can be detected at picomolar concentrations. This strategy allows for the precise quantification of benzamidine-containing compounds in complex biological or environmental samples.
Beyond simple tagging for chromatography, the development of inherently fluorescent or strongly UV-active derivatives is a key area of research. The introduction of extended conjugated systems is a common strategy to achieve these properties. This can be accomplished by utilizing the iodine atom on the benzene (B151609) ring. For instance, a Sonogashira coupling reaction (discussed below) with a fluorescent alkyne could permanently attach a fluorophore to the aromatic core. This creates a stable, intrinsically fluorescent molecule whose properties can be studied and utilized in applications like cellular imaging or fluorescence-based assays. The inherent UV absorbance of the benzene ring can also be enhanced by adding other chromophores, aiding in detection via UV-Vis spectroscopy or HPLC with a UV detector.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions (General Applicability to Halogenated Aromatics)
The carbon-iodine bond is particularly well-suited for a variety of powerful palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these couplings to occur under relatively mild conditions, often with high selectivity and yield. This makes this compound a valuable building block for constructing more complex molecules.
Common cross-coupling reactions applicable to this scaffold include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which enable the introduction of diverse functional groups at the 5-position of the benzene ring.
| Reaction Type | Catalyst System | Coupling Partner | Bond Formed | Typical Product |
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Alkenyl Boronic Acid | C-C | Biaryl or Styrenyl derivative |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | Terminal Alkyne | C-C (sp) | Aryl-alkyne derivative |
| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Amine (R-NH₂) | C-N | N-Aryl derivative |
| Heck Coupling | Pd(OAc)₂, Base (e.g., Et₃N) | Alkene | C-C (sp²) | Aryl-alkene derivative |
These reactions demonstrate the immense synthetic potential of this compound, allowing for its incorporation into a vast array of larger, more functionalized molecular architectures for applications in medicinal chemistry, materials science, and chemical biology.
Applications in Advanced Organic Synthesis
Utilization as Building Blocks for Complex Heterocyclic Systems
The unique arrangement of reactive sites on the 2-Fluoro-5-iodo-benzamidine molecule enables its use in the synthesis of diverse heterocyclic systems. The benzamidine (B55565) group can act as a precursor to nitrogen-containing rings, while the fluorine and iodine atoms can be used to introduce further complexity or modulate the electronic properties of the final product.
While the direct synthesis of several key heterocyclic cores from this compound is theoretically plausible, specific documented examples in the scientific literature are specialized. However, the reactivity of its constituent functional groups points toward its potential in forming a variety of important scaffolds.
Synthesis of Substituted Indazoles
The synthesis of indazole derivatives often involves the formation of a nitrogen-nitrogen bond adjacent to a benzene (B151609) ring. One established method for constructing the indazole core is the reductive cyclization of substituted benzamidines. nih.gov In this type of reaction, a benzamidine bearing a nitro group in the ortho position can be treated with an organophosphorus mediator to facilitate a reductive cyclization and subsequent N-N bond formation, yielding a 3-amino-2H-indazole. nih.gov While this specific transformation has been demonstrated on other substituted benzamidines, it illustrates a potential pathway for a molecule like this compound if it were appropriately derivatized with an ortho-nitro group.
Formation of Benzimidazole (B57391) Derivatives
Benzimidazoles are a critical class of heterocyclic compounds in medicinal chemistry. nih.gov Their synthesis typically involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. The benzamidine functional group can be seen as a masked form of a carboxylic acid derivative. Therefore, this compound could potentially serve as a precursor in benzimidazole synthesis. The presence of fluorine on the benzimidazole scaffold is known to be advantageous in drug design, and various synthetic methods are employed to create fluoro-benzimidazole derivatives. nih.gov
Quinazoline (B50416) Synthesis
Quinazolines are another important heterocyclic scaffold found in many biologically active compounds. A variety of synthetic routes to quinazolines exist, often utilizing precursors that can form the fused pyrimidine (B1678525) ring. nih.gov For instance, methods include the reaction of 2-aminobenzonitriles with other reagents or the cyclization of N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives. nih.gov The benzamidine moiety of this compound contains the necessary nitrogen and carbon atoms that could potentially be incorporated into a quinazoline ring system through carefully chosen reaction partners and conditions. The iodo-substituent on the ring offers a handle for further functionalization via cross-coupling reactions to build more complex quinazoline derivatives. researchgate.net
Scaffold Diversity and Design in Organic Chemistry
The concept of scaffold diversity is central to modern drug discovery. Building blocks that allow for the rapid generation of a wide range of molecular structures are highly prized. This compound is an excellent example of a bifunctional scaffold that can lead to diverse molecular architectures. The presence of both an iodine atom and a fluorine atom on the same aromatic ring is particularly advantageous.
The iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a vast array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 5-position. Concurrently, the fluorine atom at the 2-position can significantly influence the molecule's physicochemical properties, including:
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: The carbon-fluorine bond is very strong and can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. nih.gov
By combining the synthetic versatility of the iodo group with the property-modulating effects of the fluoro group, chemists can systematically explore the chemical space around a core scaffold to optimize biological activity and drug-like properties.
Role in Scaffold Oriented Synthesis and Medicinal Chemistry Research
Design and Synthesis of Benzamidine-Based Scaffolds for Biological Inquiry
Benzamidine (B55565) and its derivatives are recognized as privileged structures in medicinal chemistry, frequently utilized for the design of enzyme inhibitors due to the ability of the amidine group to interact with negatively charged amino acid residues in enzyme active sites. The synthesis of novel benzamidine-based scaffolds is a key area of research for developing targeted therapies.
The synthesis of benzamidine analogues often involves multi-step processes. For instance, novel imino bases of benzamidine have been synthesized by reacting aromatic aldehydes with 2-(4-carbamimidoylphenoxy) acetohydrazide. mdpi.comnih.gov This acetohydrazide is itself synthesized from 4-hydroxybenzene carboximidamide. mdpi.comnih.gov The purity and structure of the resulting compounds are typically confirmed using techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. mdpi.com
In the context of "2-Fluoro-5-iodo-benzamidine," the fluorine and iodine substituents provide unique opportunities for synthetic elaboration. The iodine atom, in particular, can serve as a handle for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the introduction of a wide variety of substituents at the 5-position. This enables the creation of a diverse library of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity.
A generalized synthetic approach to diversify the "this compound" scaffold is outlined below:
| Step | Reaction Type | Reactants | Potential Products |
| 1 | Cross-Coupling (e.g., Suzuki) | This compound, Aryl boronic acid | 2-Fluoro-5-aryl-benzamidine derivatives |
| 2 | Cross-Coupling (e.g., Sonogashira) | This compound, Terminal alkyne | 2-Fluoro-5-alkynyl-benzamidine derivatives |
| 3 | Nucleophilic Aromatic Substitution | This compound, Nucleophile | Derivatives with substitution at the 2-position (less likely due to the stability of the C-F bond) |
This table presents a hypothetical synthetic scheme for the diversification of the "this compound" scaffold based on common organic reactions.
Structure-Activity Relationship (SAR) Studies on Analogous Benzamide (B126) and Isoindoline (B1297411) Inhibitors
Benzamide Inhibitors:
SAR studies on benzamide derivatives have revealed key structural features that govern their inhibitory potency. For example, in a series of benzamides designed as Mycobacterium tuberculosis QcrB inhibitors, it was found that electron-withdrawing groups at the C-5 position of the benzamide core were less tolerated. acs.org Conversely, smaller, electron-rich substitutions at this position led to more active derivatives. acs.org The nature of the amide group is also crucial, with secondary amides showing better activity than primary amides in some cases. acs.org
In the context of acetylcholinesterase inhibitors, the substitution pattern on the benzamide ring significantly influences activity and selectivity. nih.gov Para-substituted derivatives generally exhibit more potent inhibition and selectivity against acetylcholinesterase compared to meta- or ortho-substituted counterparts. nih.gov
Isoindoline Inhibitors:
The isoindoline scaffold has proven effective for the discovery of antagonists for protein-protein interactions, such as the MDM2-p53 interaction. nih.gov Optimization of isoindoline-based inhibitors has been guided by techniques like NMR titrations to explore key binding interactions. nih.gov SAR studies have shown that variations of substituents at the 2-N-benzyl and 3-alkoxy positions can lead to highly potent inhibitors. nih.gov For instance, the introduction of a 4-chlorophenyl group at the 3-position and a 4-nitrobenzyl group at the 2-position resulted in a potent MDM2-p53 inhibitor. nih.gov
The table below summarizes key SAR findings from analogous compounds that could inform the development of inhibitors based on the "this compound" scaffold.
| Scaffold | Target | Key SAR Findings | Reference |
| Benzamide | Mycobacterium tuberculosis QcrB | Electron-rich, smaller substituents at C-5 enhance potency. | acs.org |
| Benzamide | Acetylcholinesterase | Para-substitution leads to higher activity and selectivity. | nih.gov |
| Isoindoline | MDM2-p53 Interaction | Substitutions at the 2-N-benzyl and 3-alkoxy positions are critical for potency. | nih.gov |
Development of Enzyme Inhibitors (e.g., Proteases) based on Amidine Scaffolds
The amidine group is a key pharmacophore in the design of inhibitors for various enzymes, particularly proteases, due to its ability to form strong interactions with the catalytic residues in the active site.
Serine Proteases:
Amidine-based inhibitors have been successfully developed for serine proteases involved in the coagulation cascade, such as Factor Xa. rutgers.edu Conformationally constrained templates incorporating amidine groups have yielded highly potent and selective inhibitors. rutgers.edu Molecular modeling suggests that one amidine group can be positioned into the S1 pocket, forming hydrogen bonds with the side chain of Asp189, a common feature for amidine-based inhibitors. rutgers.edu
Other Proteases:
The cyclic amidine motif has been identified as a novel aspartyl protease pharmacophore. acs.org This motif interacts with the catalytic aspartates in enzymes like β-secretase (BACE-1), which is a key target in Alzheimer's disease research. acs.org Fragment-based lead generation has been instrumental in discovering novel cyclic amidine-based inhibitors of BACE-1. acs.org
The development of inhibitors for host proteases required for viral entry, such as TMPRSS2, has also utilized amidine-containing compounds. nih.gov While covalent inhibitors like nafamostat (B1217035) and camostat (B1201512) are known, research is ongoing to develop reversible inhibitors based on the amidine scaffold. nih.gov
The "this compound" scaffold, with its reactive iodine handle, is well-suited for the synthesis of libraries of compounds to be screened against a variety of proteases. The fluorine atom can contribute to improved binding affinity and metabolic stability of the potential inhibitors.
Exploration of this compound and its Derivatives as Novel Chemical Entities for Target Identification (General Concept)
The unique substitution pattern of "this compound" makes it an attractive starting point for the discovery of novel chemical entities and for target identification studies. The concept of "fragment-based lead discovery" is particularly relevant here. The core benzamidine structure can be considered a fragment that binds to a specific target, and the fluoro and iodo substituents provide vectors for chemical elaboration to improve potency and selectivity.
The iodine atom on the scaffold can be utilized for the synthesis of chemical probes. For example, it can be replaced with a radiolabel or a photoaffinity label. These probes can then be used in cell lysates or in vivo to identify the protein targets of the "this compound" derivatives.
Furthermore, the development of polyfunctional scaffolds based on a core structure allows for the attachment of various orthogonal groups, such as biotin (B1667282) tags. researchgate.net This approach enables the creation of affinity chromatography columns to isolate and identify the protein targets of a particular drug. researchgate.net A similar strategy could be employed with derivatives of "this compound."
The exploration of this compound and its derivatives could lead to the identification of novel biological targets and the development of first-in-class therapeutics for a range of diseases.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-iodo-benzamidine, and how do reaction conditions influence yield?
Answer:
-
Synthetic Pathways : Common routes include halogenation of benzamidine derivatives using iodine monochloride (ICl) or iodination via electrophilic substitution. For fluorinated analogs, fluorination is typically performed early in the synthesis to avoid steric hindrance from bulkier substituents .
-
Optimization : Reaction temperature (e.g., 0–5°C for iodination) and solvent polarity (e.g., DMF for polar intermediates) significantly affect regioselectivity. Yields drop above 80°C due to decomposition .
-
Example Data :
Method Reagents Temp (°C) Yield (%) Iodination ICl, CH₂Cl₂ 0–5 65–70 Fluorination (early) Selectfluor, AcOH 25 85
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR confirms fluorine substitution (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR identifies adjacent protons (e.g., NH₂ groups at δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 295.92 for C₇H₅FIN₂) .
- IR Spectroscopy : Stretching frequencies for amidine (N-H: ~3300 cm⁻¹) and C≡N (if present: ~2200 cm⁻¹) .
Q. How does solubility impact experimental design with this compound?
Answer:
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance solubility for reactions, while aqueous buffers (pH 7–9) are ideal for biological assays. Poor solubility in hexane or ether limits use in non-polar systems .
- Workaround : Sonication or co-solvents (e.g., 10% EtOH in PBS) improve dissolution without altering reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in electronic properties reported for this compound?
Answer:
Q. What strategies mitigate interference from iodine in bioactivity assays (e.g., enzyme inhibition)?
Answer:
- Control Experiments : Use iodine-free analogs (e.g., 2-Fluoro-benzamidine) to isolate iodine-specific effects .
- Chelation : Add EDTA (1–5 mM) to buffer solutions, reducing iodine’s redox activity in aqueous media .
- Data Normalization : Express activity as % inhibition relative to a non-iodinated reference compound .
Q. How can molecular docking predict the binding affinity of this compound to target proteins?
Answer:
- Protocol :
- Protein Preparation : Retrieve target structures (e.g., thrombin, PDB ID: 1TOM) and optimize hydrogen bonding networks.
- Ligand Docking : Use AutoDock Vina with flexible side chains to account for iodine’s steric effects .
- Validation : Compare computed binding energies (ΔG ≈ -8.5 kcal/mol) with experimental IC₅₀ values .
- Pitfalls : Overestimating halogen bonds (I···O/N) due to improper van der Waals radii settings. Calibrate parameters using crystallographic data .
Q. How should researchers address conflicting data in regioselectivity during derivatization?
Answer:
- Root Cause Analysis : Competing directing effects (e.g., amidine vs. iodine substituents) may shift reaction sites.
- Resolution :
- Isotopic Labeling : Use ¹²⁵I-labeled analogs to track substitution patterns via autoradiography .
- Kinetic Studies : Compare rate constants (k) for iodination at varying pH to identify dominant mechanisms (e.g., electrophilic vs. radical pathways) .
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 295.92 g/mol | HRMS |
| LogP (Octanol-Water) | 2.1 ± 0.3 | HPLC |
| pKa (Amidine) | 10.2 | Potentiometric |
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Source | Removal Method |
|---|---|---|
| 2-Fluoro-5-iodo-benzaldehyde | Partial oxidation of amidine | Column chromatography (SiO₂, EtOAc/hexane) |
| Deiodinated byproducts | Harsh reaction conditions | Recrystallization (MeOH/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
